N-(2-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-3-20-9-7-8-12-22(20)27-23(31)18-32-24-17-19(2)26-25(28-24)30-15-13-29(14-16-30)21-10-5-4-6-11-21/h4-12,17H,3,13-16,18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADNEJBMODNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure, including an acetamide moiety, a pyrimidine ring, and a piperazine derivative, which contribute to its diverse biological properties.
Anticonvulsant Activity
Research has indicated that derivatives of the piperazine class, including compounds similar to this compound, exhibit anticonvulsant properties. A study evaluated various piperazine derivatives for their efficacy against seizures in animal models, specifically using the maximal electroshock (MES) test and the pentylenetetrazole model. The findings suggested that certain modifications in the chemical structure could enhance anticonvulsant activity, particularly through interactions with neuronal voltage-sensitive sodium channels .
Antitumor Activity
The compound's potential antitumor activity was also investigated. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Inhibition of Acetylcholinesterase
Piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase, an enzyme critical for neurotransmitter regulation. Virtual screening studies have indicated that these compounds can bind effectively to both peripheral and catalytic sites on the enzyme, suggesting potential applications in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Compound Structure | Model/Method Used | Observed Effect |
|---|---|---|---|
| Anticonvulsant | Piperazine derivatives similar to target compound | MES test in mice | Significant seizure protection |
| Antitumor | Related pyrimidine derivatives | MCF-7 cell line assays | Induction of apoptosis |
| Acetylcholinesterase Inhibition | Piperazine derivatives | Molecular docking simulations | Binding at catalytic sites |
Detailed Research Findings
- Anticonvulsant Screening : A study involving the synthesis of new N-phenylacetamide derivatives demonstrated that modifications in the piperazine moiety significantly influenced anticonvulsant efficacy. Certain compounds showed protective effects in MES tests at doses as low as 100 mg/kg, indicating their potential as therapeutic agents for epilepsy .
- Antitumor Mechanisms : Investigations into the cytotoxic effects of pyrimidine-based compounds revealed that they could inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction. The structure–activity relationship (SAR) studies highlighted specific functional groups that enhanced biological activity against cancer cells .
- Neuropharmacological Implications : The ability of piperazine derivatives to inhibit acetylcholinesterase suggests potential applications in treating conditions like Alzheimer's disease. The binding affinity and selectivity observed in computational studies provide a basis for future drug development targeting cholinergic pathways .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural differences and molecular properties of closely related compounds:
*Estimated molecular formula and weight based on structural analysis.
Physicochemical and Functional Insights
The 4-phenylpiperazinyl group (shared with ) is associated with affinity for serotonin and dopamine receptors, suggesting CNS applications .
Electronic Effects :
- Fluorine () and trifluoromethyl () groups introduce electronegativity, which may influence binding interactions with polar residues in biological targets .
- Chlorine in enhances halogen bonding, a critical feature in drug-receptor interactions .
Synthetic Accessibility :
- Piperidine and piperazine derivatives () are synthetically accessible via nucleophilic substitution or Buchwald-Hartwig amination, as evidenced by PROTAC synthesis methods (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
